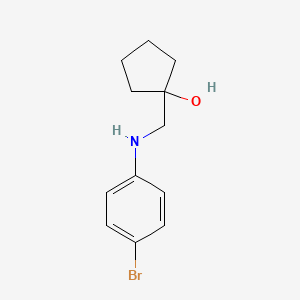
1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H14BrNO It features a cyclopentane ring substituted with a hydroxyl group and a bromophenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 4-bromoaniline with cyclopentanone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the bromine atom, yielding a cyclopentylamine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclopentanol moiety can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(((4-Chlorophenyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(((4-Fluorophenyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a fluorine atom instead of bromine.
1-(((4-Methylphenyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-[(4-bromoanilino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H16BrNO/c13-10-3-5-11(6-4-10)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2 |
InChI Key |
PDKSRPONKZOQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


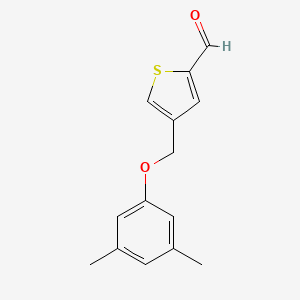
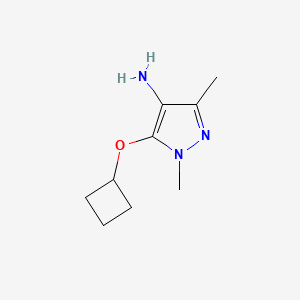
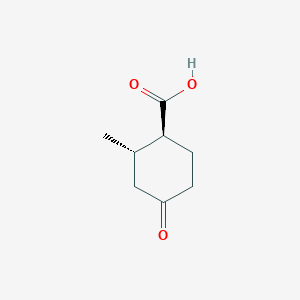
![7-Cyclobutyl-3-(2-fluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13336370.png)
![1-(2',4'-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)-6-hydroxyhexan-1-one](/img/structure/B13336371.png)
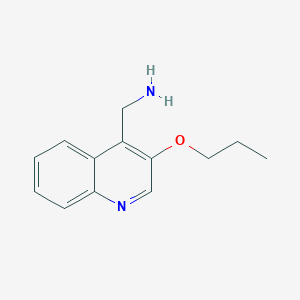
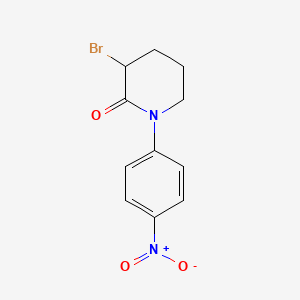
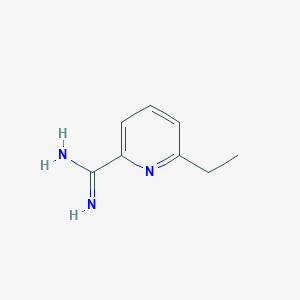
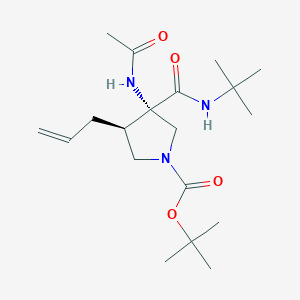
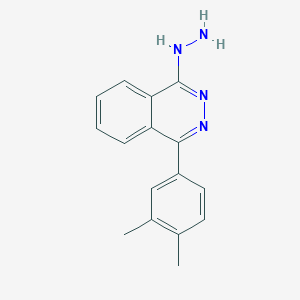
![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
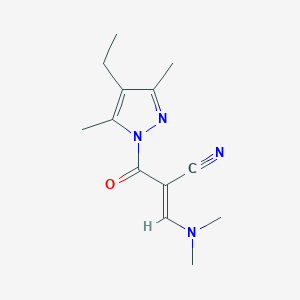
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)
